molecular formula C18H18O8 B13939378 2-Naphthalenecarboxylic acid, 4,6-bis(acetyloxy)-5,7-dimethoxy-, methyl ester

2-Naphthalenecarboxylic acid, 4,6-bis(acetyloxy)-5,7-dimethoxy-, methyl ester

Cat. No.: B13939378
M. Wt: 362.3 g/mol
InChI Key: XARNCHKTMFKKNM-UHFFFAOYSA-N
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Description

This compound is a methyl ester derivative of 2-naphthalenecarboxylic acid substituted with acetyloxy groups at positions 4 and 6 and methoxy groups at positions 5 and 6. The naphthalene core contributes to aromatic stability, while the acetyloxy (ester) and methoxy (ether) substituents enhance lipophilicity and influence steric and electronic properties.

Properties

Molecular Formula

C18H18O8

Molecular Weight

362.3 g/mol

IUPAC Name

methyl 4,6-diacetyloxy-5,7-dimethoxynaphthalene-2-carboxylate

InChI

InChI=1S/C18H18O8/c1-9(19)25-13-8-12(18(21)24-5)6-11-7-14(22-3)16(26-10(2)20)17(23-4)15(11)13/h6-8H,1-5H3

InChI Key

XARNCHKTMFKKNM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C2C(=CC(=C1)C(=O)OC)C=C(C(=C2OC)OC(=O)C)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxylic acid, 4,6-bis(acetyloxy)-5,7-dimethoxy-, methyl ester typically involves the esterification of 2-naphthalenecarboxylic acid with methanol in the presence of an acid catalyst. The acetyloxy groups are introduced through acetylation reactions using acetic anhydride and a base such as pyridine. The methoxy groups are added via methylation reactions using methyl iodide and a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 4,6-bis(acetyloxy)-5,7-dimethoxy-, methyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The acetyloxy and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often require nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinones, while reduction can produce naphthalenemethanol derivatives.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 4,6-bis(acetyloxy)-5,7-dimethoxy-, methyl ester is utilized in various fields of scientific research:

    Chemistry: It serves as a precursor for synthesizing more complex organic molecules.

    Biology: It is used in studies involving enzyme inhibition and protein binding.

    Medicine: Research explores its potential as a therapeutic agent due to its bioactive properties.

    Industry: It is employed in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 4,6-bis(acetyloxy)-5,7-dimethoxy-, methyl ester involves its interaction with specific molecular targets. The acetyloxy and methoxy groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on the context of its use.

Comparison with Similar Compounds

Notes

  • Direct data on the target compound’s synthesis, toxicity, or commercial use is absent in the provided evidence; comparisons rely on structural analogs.

Biological Activity

2-Naphthalenecarboxylic acid, 4,6-bis(acetyloxy)-5,7-dimethoxy-, methyl ester (CAS number: 115061-31-9) is a derivative of naphthalene known for its potential biological activities. This compound possesses a complex structure that may contribute to various pharmacological effects. Understanding its biological activity is crucial for exploring its therapeutic potential.

  • Molecular Formula : C17H16O7
  • Molecular Weight : 332.3 g/mol
  • Structure : The compound features two acetoxy groups and methoxy substituents on the naphthalene ring, which are significant for its biological interactions.

Biological Activity Overview

The biological activity of 2-naphthalenecarboxylic acid derivatives has been studied in various contexts, including their effects on enzyme inhibition, anti-inflammatory properties, and potential anticancer activities.

Enzyme Inhibition

Research indicates that naphthalene derivatives can act as inhibitors of specific enzymes. For instance, studies have highlighted the inhibitory effects of similar compounds on 5-alpha reductase, an enzyme linked to conditions such as benign prostatic hyperplasia and male pattern baldness. The most potent inhibitors identified had IC50 values in the low micromolar range, demonstrating significant enzyme interaction potential .

Anticancer Activity

Several studies have explored the anticancer properties of naphthalene derivatives. For example, compounds structurally related to 2-naphthalenecarboxylic acid have shown cytotoxic effects against various cancer cell lines. These effects are often attributed to their ability to induce apoptosis and inhibit cell proliferation .

Anti-inflammatory Properties

Naphthalene derivatives also exhibit anti-inflammatory activities. Compounds with similar structural features have been reported to reduce inflammation markers in vitro and in vivo, suggesting a potential role in treating inflammatory diseases .

Case Studies and Research Findings

StudyFindings
Anticancer Study A derivative exhibited IC50 values of 0.09 µM against human type 1 5-alpha reductase, indicating strong inhibition capabilities .
Enzyme Interaction The compound showed uncompetitive inhibition patterns similar to known steroidal inhibitors, suggesting a unique mechanism of action .
Inflammation Model In a rat model, treatment with naphthalene derivatives resulted in significant reductions in inflammatory cytokines .

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